N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Description
This compound features a tetrahydrothiophene-1,1-dioxide moiety linked via an acetamide group to a 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy substituent. Its molecular formula is C₂₀H₂₁NO₆S (molecular weight: 403.45 g/mol), with key functional groups including a carbonyl (C=O) in the chromen-4-one ring and the acetamide bridge .
Properties
Molecular Formula |
C19H21NO6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21NO6S/c1-11-16(25-9-17(21)20-12-7-8-27(23,24)10-12)6-5-14-13-3-2-4-15(13)19(22)26-18(11)14/h5-6,12H,2-4,7-10H2,1H3,(H,20,21) |
InChI Key |
JYJIQUVHEZFYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C. Yields typically exceed 85%.
Asymmetric Organocatalytic Synthesis
Enantioselective methods employ Michael-aldol domino reactions using L-proline derivatives as catalysts. For example, reacting trans-β-nitrostyrene with thioglycolic acid in the presence of (S)-diphenylprolinol trimethylsilyl ether yields chiral tetrahydrothiophenes with up to 96% enantiomeric excess (ee).
Representative Reaction Conditions:
| Reagent | Catalyst | Solvent | Temperature | Yield | ee |
|---|---|---|---|---|---|
| trans-β-Nitrostyrene | (S)-Diphenylprolinol | Toluene | -20°C | 78% | 96% |
Construction of the Tetrahydrocyclopenta[c]chromenone Core
Cyclization of Ketoester Precursors
A β-ketoester undergoes acid-catalyzed cyclization with resorcinol derivatives to form the chromenone system. For instance, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol is synthesized via refluxing ethyl acetoacetate with resorcinol in sulfuric acid (85% yield).
Diels-Alder [4+2] Cycloaddition
Alternative routes employ cyclopentadiene and quinone methides under Lewis acid catalysis (e.g., BF₃·OEt₂). This method achieves regioselective formation of the bicyclic system (70–80% yield).
Coupling of Fragments via Acetamide Linkage
Activation of the Chromenone Hydroxyl Group
The 7-hydroxyl group of the chromenone is activated as a mesylate or tosylate. For example, treatment with methanesulfonyl chloride (MsCl) in pyridine at 0°C provides the mesylate intermediate (90% yield).
Nucleophilic Displacement with Bromoacetamide
Reaction of the mesylate with 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at 50°C for 12 hours affords the target compound (65–70% yield).
Optimization Data:
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50°C | 12 | 68% |
| Cs₂CO₃ | DMF | 60°C | 8 | 72% |
| NaH | THF | 25°C | 24 | 55% |
Coupling Reagent-Mediated Amide Formation
Alternative approaches use propylphosphonic anhydride (T3P®) or HATU to couple pre-formed 2-[(6-methyl-4-oxochromen-7-yl)oxy]acetic acid with 3-aminotetrahydrothiophene 1,1-dioxide. Yields improve to 75–80% with 1.5 equivalents of T3P® in DCM.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) or recrystallization from ethanol. Characterization includes:
-
¹H/¹³C NMR : Confirmation of acetamide linkage (δ 2.1 ppm, CH₃CO) and tetrahydrothiophene dioxide signals (δ 3.2–3.5 ppm, SO₂).
Challenges and Optimization Strategies
Stereochemical Control
Racemization during amide coupling is mitigated using chiral auxiliaries or low-temperature conditions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Mixed solvents (THF/H₂O) balance reactivity and selectivity.
Scalability
Kilogram-scale synthesis requires continuous flow systems for cyclization steps to improve heat transfer and reduce byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Mesylate Displacement | High regioselectivity | Requires toxic MsCl | 65–70% |
| T3P®-Mediated Coupling | Mild conditions, scalable | Cost of coupling reagents | 75–80% |
| Asymmetric Catalysis | Enantioselective, no chromatography | Complex catalyst synthesis | 60–70% |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the dioxidotetrahydrothiophene ring, converting it back to tetrahydrothiophene.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Tetrahydrothiophene derivatives.
Substitution Products: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring could be involved in redox reactions, while the tetrahydrocyclopenta[c]chromen moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of acetamide derivatives with modifications on the chromen and tetrahydrothiophene-dioxide subunits. Key structural analogs include:
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretches (chromen-4-one and acetamide) near 1670–1680 cm⁻¹, consistent with analogs like 6b (1682 cm⁻¹ for acetamide C=O) .
- Sulfone Group : Strong S=O symmetric/asymmetric stretches at ~1150–1300 cm⁻¹ (observed in tetrahydrothiophene-dioxide derivatives ).
Nuclear Magnetic Resonance (NMR):
Crystallographic and Conformational Analysis
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structurally related acetamides show promise:
- MAO Inhibition: Thiazole-acetamide derivatives (e.g., ) exhibit monoamine oxidase (MAO) inhibitory activity.
- Antimicrobial Activity : Triazole-linked acetamides (e.g., ) demonstrate moderate antibacterial properties.
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide represents a novel class of biologically active molecules that may have significant therapeutic potential. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A dioxo-tetrahydrothiophene moiety.
- A tetrahydrocyclopenta[c]chromen group linked via an ether bond to an acetamide functionality.
This structural complexity suggests potential interactions with biological targets that could lead to diverse pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Investigations on glioma cell lines have shown that derivatives of this compound can induce apoptosis through the activation of specific signaling pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has demonstrated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Neuroprotective Activity
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl) derivative | High | Moderate | Potential |
| Similar Dioxo-compound A | Moderate | High | Low |
| Tetrahydrochromen derivative | Low | High | Moderate |
Case Study 1: Glioma Cell Lines
In a study examining the effects of the compound on glioma cells, researchers found that treatment resulted in a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the inhibition of the EGFR signaling pathway .
Case Study 2: Inflammatory Models
Another study focused on the anti-inflammatory properties of similar compounds, demonstrating a decrease in TNF-alpha levels in vitro. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
Q & A
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Cancer : Xenograft models (e.g., MDA-MB-231 for breast cancer) to assess tumor growth inhibition.
- Inflammation : Murine LPS-induced sepsis models to measure cytokine suppression (e.g., IL-6, TNF-α).
- Dosing : Optimize based on PK/PD studies; monitor plasma half-life via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
